amylinamide
Description
Amylinamide, also known as amylin, is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells . It plays a dual role in glucose metabolism and bone homeostasis. Structurally, it is characterized by an amidated C-terminus, which prevents fibrillar amyloid formation—a feature critical for its biological activity and differentiation from non-amidated isoforms that form pathological amyloid deposits linked to type II diabetes . This compound inhibits osteoclast-mediated bone resorption, induces hypocalcemia in animal models, and modulates insulin secretion . Its CAS registry number is 122728-15-8 .
Properties
CAS No. |
122728-15-8 |
|---|---|
Molecular Formula |
C5H6N2OS |
Synonyms |
amylinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Amylinamide shares functional and structural similarities with peptides involved in calcium regulation and bone metabolism. Below is a detailed comparison with key analogs:
Structural and Functional Comparisons
Key Research Findings
- Mechanistic Differences :
- Species-Specific Effects: this compound’s role in insulin regulation is pronounced in rodents but unconfirmed in humans, highlighting translational gaps .
- Pathological Implications: Non-amidated amylin forms amyloid deposits, impairing β-cell function in type II diabetes, a risk absent in amidated analogs like CGRP .
Clinical and Preclinical Data
Conflicting Evidence and Limitations
- Insulin Modulation : Human studies fail to replicate amylin’s insulin-inhibitory effects observed in rodents, questioning its endocrine role .
- Bone Anabolism vs. Catabolism: While amylin and calcitonin both inhibit resorption, CGRP and adrenomedullin exhibit anabolic effects, complicating therapeutic targeting .
- Amyloidogenicity: Non-amidated amylin’s fibril formation contrasts with amidated peptides, underscoring structural determinants of pathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
